![molecular formula C11H12O2S B14231887 3-Buten-2-one, 1-[(R)-(4-methylphenyl)sulfinyl]- CAS No. 503565-88-6](/img/structure/B14231887.png)
3-Buten-2-one, 1-[(R)-(4-methylphenyl)sulfinyl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Buten-2-one, 1-[®-(4-methylphenyl)sulfinyl]- is a chemical compound known for its unique structure and properties It is characterized by the presence of a butenone backbone with a sulfinyl group attached to a 4-methylphenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Buten-2-one, 1-[®-(4-methylphenyl)sulfinyl]- typically involves the reaction of 3-buten-2-one with a sulfinylating agent in the presence of a catalyst. Commonly used sulfinylating agents include sulfinyl chlorides or sulfinyl esters. The reaction is usually carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on the desired scale of production and the specific requirements of the end-use application. Optimization of reaction parameters, such as temperature, pressure, and catalyst concentration, is crucial to achieve efficient and cost-effective production.
Analyse Des Réactions Chimiques
Types of Reactions
3-Buten-2-one, 1-[®-(4-methylphenyl)sulfinyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfinyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Buten-2-one, 1-[®-(4-methylphenyl)sulfinyl]- has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Buten-2-one, 1-[®-(4-methylphenyl)sulfinyl]- involves its interaction with specific molecular targets and pathways. The sulfinyl group can undergo redox reactions, influencing cellular redox balance and signaling pathways. Additionally, the compound’s structure allows it to interact with various enzymes and receptors, modulating their activity and leading to diverse biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Buten-2-one, 3-methyl-4-phenyl-: Similar structure but lacks the sulfinyl group.
4-Phenyl-3-buten-2-one: Another related compound with a phenyl group but different substitution pattern.
Uniqueness
The presence of the sulfinyl group in 3-Buten-2-one, 1-[®-(4-methylphenyl)sulfinyl]- imparts unique chemical and biological properties, distinguishing it from other similar compounds
Propriétés
Numéro CAS |
503565-88-6 |
|---|---|
Formule moléculaire |
C11H12O2S |
Poids moléculaire |
208.28 g/mol |
Nom IUPAC |
1-[(R)-(4-methylphenyl)sulfinyl]but-3-en-2-one |
InChI |
InChI=1S/C11H12O2S/c1-3-10(12)8-14(13)11-6-4-9(2)5-7-11/h3-7H,1,8H2,2H3/t14-/m1/s1 |
Clé InChI |
NIBHQTMLDUKGPZ-CQSZACIVSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)[S@](=O)CC(=O)C=C |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)CC(=O)C=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-{[(1S)-2,3-Dihydro-1H-inden-1-yl]amino}propane-1-sulfonic acid](/img/structure/B14231819.png)
![Ethyl 3-[2-(4-chlorobenzamido)phenyl]prop-2-enoate](/img/structure/B14231820.png)
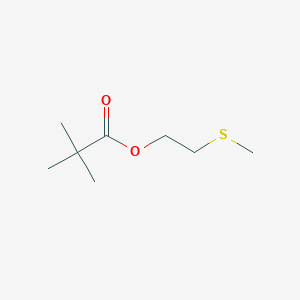
![5-(But-3-en-1-yl)-1,3-difluoro-2-[(4-fluorophenyl)ethynyl]benzene](/img/structure/B14231838.png)
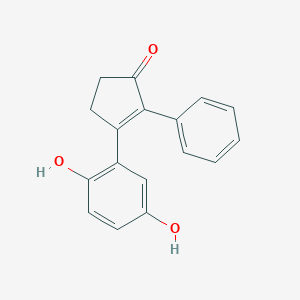
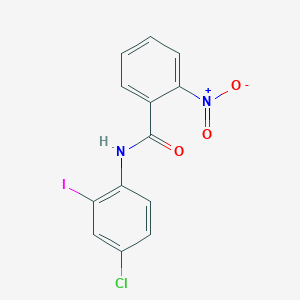
![[(2S,6R)-6-(3-Nitro-1H-pyrrol-1-yl)morpholin-2-yl]methanol](/img/structure/B14231868.png)

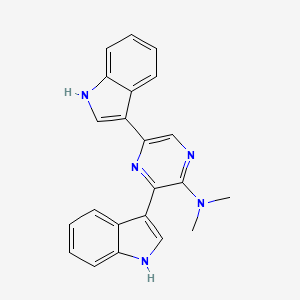
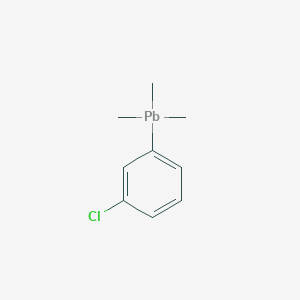
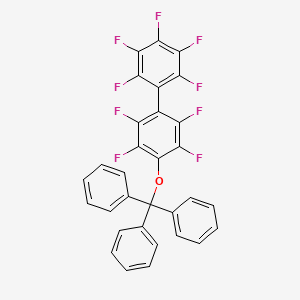

![2-[2-(Phenylsulfanyl)oct-1-EN-1-YL]thiophene](/img/structure/B14231883.png)
![4-[1,3-Bis[(1-butylpyridin-1-ium-4-yl)sulfanyl]propan-2-ylsulfanyl]-1-butylpyridin-1-ium;triiodide](/img/structure/B14231892.png)
